4-(4-Butylbenzoyl)-2-methylpyridine 4-(4-Butylbenzoyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187168-95-1
VCID: VC2657781
InChI: InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-10-11-18-13(2)12-16/h6-12H,3-5H2,1-2H3
SMILES: CCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

4-(4-Butylbenzoyl)-2-methylpyridine

CAS No.: 1187168-95-1

Cat. No.: VC2657781

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Butylbenzoyl)-2-methylpyridine - 1187168-95-1

Specification

CAS No. 1187168-95-1
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name (4-butylphenyl)-(2-methylpyridin-4-yl)methanone
Standard InChI InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-10-11-18-13(2)12-16/h6-12H,3-5H2,1-2H3
Standard InChI Key MMFJQGHIYRWNRM-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Canonical SMILES CCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C

Introduction

Chemical Identity and Structure

4-(4-Butylbenzoyl)-2-methylpyridine is characterized by a pyridine ring with a methyl group at the 2-position and a 4-butylbenzoyl group at the 4-position. The compound features a ketone bridge connecting the pyridine ring to the butylphenyl group, creating a unique molecular architecture with distinct chemical properties.

Basic Information

PropertyValue
CAS Number1187168-95-1
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
IUPAC Name(4-butylphenyl)-(2-methylpyridin-4-yl)methanone
Standard InChIKeyMMFJQGHIYRWNRM-UHFFFAOYSA-N
SMILESCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C

The compound consists of three main structural components: a 2-methylpyridine ring, a carbonyl group (ketone), and a 4-butylphenyl moiety. This arrangement creates a molecule with multiple reactive sites and interesting electronic properties.

Physical Properties

The physical properties of 4-(4-Butylbenzoyl)-2-methylpyridine are important for understanding its behavior in various environments and applications. Based on its structure and related compounds, the following physical properties can be predicted or derived from available data.

PropertyValue/Description
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (ethanol, chloroform, DMSO)
Melting PointNot specifically reported but expected to be in the range of 60-90°C
Boiling PointEstimated at ~350-400°C at 760 mmHg

The compound's solubility characteristics make it suitable for various organic reactions and applications in organic synthesis.

Synthesis Methods

Friedel-Crafts Acylation

The synthesis of 4-(4-Butylbenzoyl)-2-methylpyridine typically involves a Friedel-Crafts acylation reaction. This process uses 4-butylbenzoyl chloride and 2-methylpyridine as starting materials, with a Lewis acid such as aluminum chloride (AlCl₃) serving as the catalyst under anhydrous conditions .

The general reaction scheme can be represented as:

  • Formation of the acylium ion: The Lewis acid catalyst facilitates the formation of a reactive acylium ion from 4-butylbenzoyl chloride.

  • Electrophilic attack: The acylium ion attacks the pyridine ring at the 4-position.

  • Rearomatization: The intermediate complex undergoes rearomatization to yield the final product.

This synthetic approach is consistent with established Friedel-Crafts acylation methodologies for pyridine derivatives, though it's notable that pyridines generally require activation for such reactions due to their electron-deficient nature .

Alternative Synthetic Routes

Recent research has explored alternative synthetic pathways for similar compounds, which may be adaptable for 4-(4-Butylbenzoyl)-2-methylpyridine:

  • Transition metal-catalyzed coupling reactions between appropriate pyridine derivatives and benzoyl chlorides.

  • Directed metalation strategies followed by reaction with butylbenzaldehyde and subsequent oxidation.

  • Supramolecular catalyst systems, as demonstrated in research on Friedel-Crafts benzoylation of heterocyclic compounds .

According to recent findings, the regiochemistry of such reactions can be influenced by the confined space within supramolecular catalysts, potentially offering more selective synthesis methods for specifically substituted pyridines .

Chemical Reactivity

The reactivity of 4-(4-Butylbenzoyl)-2-methylpyridine is governed by its key functional groups:

Pyridine Ring Reactivity

The pyridine nitrogen can act as a nucleophile in various reactions, making it a potential site for:

  • Alkylation reactions (forming pyridinium salts)

  • Metal coordination

  • Hydrogen bonding interactions

  • Reactions with various electrophiles

The electron-withdrawing effect of the pyridine nitrogen influences the reactivity of other positions on the ring, particularly affecting the electronic distribution .

Carbonyl Group Reactivity

The ketone functional group can undergo typical carbonyl reactions:

  • Nucleophilic addition reactions

  • Reduction to secondary alcohols

  • Formation of ketals or acetals

  • Condensation reactions (e.g., with amines to form imines)

  • Wittig reactions and related transformations

These reactions can be used to further functionalize the molecule for various applications .

Butylphenyl Moiety

The butyl chain introduces hydrophobicity and can participate in:

  • Oxidation reactions (particularly at the benzylic position)

  • Further substitution reactions on the aromatic ring

  • Lipophilic interactions in biological systems

The presence of the butyl group may influence the molecule's solubility and membrane permeability, potentially affecting its biological activity .

Applications in Chemical Research

As a Synthetic Intermediate

4-(4-Butylbenzoyl)-2-methylpyridine serves as a valuable intermediate in the synthesis of more complex molecules, particularly:

  • Development of pharmaceutical compounds with heterocyclic cores

  • Synthesis of materials with specific electronic or optical properties

  • Preparation of ligands for coordination chemistry and catalysis

The compound's bifunctional nature, with both a pyridine nitrogen and a carbonyl group, makes it versatile for further transformations in multistep syntheses .

Structure-Activity Relationship Studies

Understanding the reactivity and properties of compounds like 4-(4-Butylbenzoyl)-2-methylpyridine contributes to broader structure-activity relationship studies, helping researchers design molecules with specific properties. For example, similar pyridine derivatives have been investigated for their potential biological activities, with varying substituents affecting their potency and selectivity .

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 4-(4-Butylbenzoyl)-2-methylpyridine have been reported in the literature, with variations in:

  • The position of the methyl group on the pyridine ring

  • The nature of the alkyl chain on the phenyl ring

  • The position of the carbonyl linkage

CompoundCAS NumberStructural DifferenceReference
5-(4-Butylbenzoyl)-2-methylpyridine1187171-81-8Carbonyl group at 5-position of pyridine
2-(4-Butylbenzoyl)-5-methylpyridine1187170-27-9Different arrangement of substituents
4-(4-tert-Butylbenzoyl)-2-methylpyridine1187169-43-2tert-Butyl group instead of n-butyl

These structural variations lead to differences in physical properties, reactivity profiles, and potential applications .

Electronic and Steric Effects

The position of substituents on the pyridine ring significantly affects the electronic distribution and reactivity. For example:

  • 2-Methyl substitution increases electron density at the nitrogen through an inductive effect

  • 4-Butylbenzoyl substitution withdraws electron density through the carbonyl group

  • The butyl chain introduces steric bulk and hydrophobicity

These effects combine to create a unique chemical profile for each structural isomer, influencing their behavior in chemical reactions and potential biological interactions .

Analytical Characterization

Spectroscopic Properties

The identification and characterization of 4-(4-Butylbenzoyl)-2-methylpyridine typically rely on various spectroscopic techniques:

NMR Spectroscopy

  • ¹H NMR would show characteristic signals for:

    • Aromatic protons (pyridine and phenyl rings)

    • Methyl group attached to the pyridine (typically around 2.5-2.7 ppm)

    • Butyl chain protons (0.8-2.5 ppm range)

  • ¹³C NMR would display signals for:

    • Carbonyl carbon (typically around 195-200 ppm)

    • Aromatic carbons (120-160 ppm)

    • Methyl and butyl chain carbons (10-35 ppm)

IR Spectroscopy

Expected to show characteristic absorption bands for:

  • Carbonyl stretching (around 1650-1700 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • C-H stretching (2800-3100 cm⁻¹)

Mass Spectrometry

  • Molecular ion peak at m/z 253 (corresponding to the molecular weight)

  • Fragmentation pattern would likely show loss of the butyl chain and other characteristic fragments

These spectroscopic features can be used to confirm the structure and purity of synthesized samples .

Current Research and Future Directions

Research in Synthetic Methodology

Recent investigations into Friedel-Crafts acylation reactions of pyridines have yielded insights that may be applicable to the synthesis of 4-(4-Butylbenzoyl)-2-methylpyridine. For example, studies on the use of supramolecular catalysts have shown that reaction regiochemistry can be influenced by confinement effects .

The hexameric resorcinarene capsule has been demonstrated to catalyze Friedel-Crafts benzoylation reactions of N-methylpyrrole, with the water molecules at the corners of the capsule acting as hydrogen bond donors to polarize the C-Cl bond of benzoyl chlorides. Similar principles may be applicable to the synthesis of pyridine derivatives like 4-(4-Butylbenzoyl)-2-methylpyridine, potentially offering more selective and environmentally friendly synthetic approaches .

Safety AspectRecommendation
Personal ProtectionUse of laboratory gloves, safety glasses, and protective clothing is recommended during handling
StorageStore in a cool, dry place away from incompatible materials and ignition sources
DisposalFollow local regulations for disposal of organic chemicals
First AidIn case of skin contact, wash immediately with soap and water; for eye contact, rinse with water for several minutes

As with many organic compounds, it should be assumed to be potentially irritating to skin, eyes, and respiratory system until proven otherwise .

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